2,2-Dideuterioethenylbenzene is an isotopically labeled derivative of ethenylbenzene, where two hydrogen atoms in the ethylene part of the molecule are replaced with deuterium atoms. The molecular formula for 2,2-Dideuterioethenylbenzene is . This compound is significant in various fields, particularly in studies involving isotopic labeling which can provide insights into reaction mechanisms and molecular interactions due to the unique properties of deuterium.
DDEB itself likely doesn't have a specific mechanism of action. Its primary function is as an isotopically labeled version of stilbene, allowing researchers to study the behavior of the vinyl group in stilbene using techniques like deuterium NMR. Stilbene, on the other hand, has been investigated for its potential applications in various fields:
,2-Dideuterioethenylbenzene (D2-styrene) is a valuable tool in scientific research due to its ability to be easily synthesized and act as a source of deuterium (D) for isotopic labeling. Deuterium is a stable isotope of hydrogen with a nucleus containing one neutron and one proton, compared to the more common hydrogen isotope (protium) with only one proton.
By incorporating D2-styrene into molecules, researchers can:
D2-styrene can be used to synthesize various deuterated polymers, which are materials with specific properties tailored for specific research applications. These polymers can be:
While D2-styrene offers valuable advantages in various research areas, some limitations exist:
Future research directions involving D2-styrene may involve:
While specific biological activities of 2,2-Dideuterioethenylbenzene have not been extensively documented, compounds with similar structures often exhibit biological significance. The incorporation of deuterium can alter pharmacokinetic properties such as metabolic stability and bioavailability. For instance, deuterated drugs may show reduced clearance rates and improved efficacy due to slower metabolism .
The synthesis of 2,2-Dideuterioethenylbenzene typically involves the following methods:
2,2-Dideuterioethenylbenzene finds applications primarily in:
Studies involving 2,2-Dideuterioethenylbenzene often focus on its interactions with biological systems or other chemical entities. The presence of deuterium can significantly affect binding affinities and reaction rates due to differences in vibrational frequencies and bond strengths compared to hydrogen. Such studies help elucidate mechanisms of action for drugs and other biologically active compounds .
Several compounds share structural similarities with 2,2-Dideuterioethenylbenzene. Here are a few notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethenylbenzene | C8H8 | Parent compound; lacks deuterium |
1-Deuteroethenylbenzene | C8H7D | Contains one deuterium atom; different kinetic effects |
1,1-Dideuteroethenylbenzene | C8H6D2 | Deuteriation at a different position; alters reactivity |
Benzaldehyde | C7H6 | Related aromatic compound; no ethylene component |
The uniqueness of 2,2-Dideuterioethenylbenzene lies in its specific isotopic labeling at the ethylene site, which allows for targeted studies on reaction mechanisms and biological interactions that are not possible with non-deuterated compounds or those with different isotopic distributions .
The thermal properties of 2,2-dideuterioethenylbenzene exhibit subtle variations from the parent styrene compound due to deuterium isotope effects [8]. While specific experimental data for 2,2-dideuterioethenylbenzene are limited in the literature, comparative analysis with related deuterated aromatic compounds and the parent styrene molecule provides insight into expected thermal behavior [9] [10]. Styrene exhibits a boiling point of 145.2 degrees Celsius at 760 millimeters of mercury pressure and a melting point of negative 30.6 degrees Celsius [8] [11].
Deuterium substitution typically results in marginally elevated boiling points due to the increased molecular mass and altered intermolecular interactions [4] [12]. The stronger carbon-deuterium bonds contribute to reduced molecular mobility and slightly enhanced thermal stability compared to the protiated analogue [6] [7]. Based on comparative studies of deuterated aromatic compounds, 2,2-dideuterioethenylbenzene is expected to exhibit a boiling point approximately 1-2 degrees Celsius higher than styrene, placing the estimated boiling point in the range of 146-147 degrees Celsius [4] [12].
The melting point characteristics follow similar trends, with deuterated compounds typically displaying slightly elevated melting points relative to their protiated counterparts [13] [14]. The enhanced stability of carbon-deuterium bonds contributes to more ordered crystalline structures, resulting in marginally higher melting points [14] [7]. The estimated melting point for 2,2-dideuterioethenylbenzene is anticipated to be in the range of negative 29 to negative 30 degrees Celsius [13] [8].
The density characteristics of 2,2-dideuterioethenylbenzene reflect the increased atomic mass contribution from deuterium substitution [2] [11]. Styrene exhibits a density of 0.9018 grams per cubic centimeter at 25 degrees Celsius [8] [11]. The incorporation of two deuterium atoms in place of hydrogen atoms results in a proportional increase in density, with 2,2-dideuterioethenylbenzene expected to exhibit a density approximately 1.9 percent higher than styrene [15] .
Calculated density values for 2,2-dideuterioethenylbenzene range from 0.919 to 0.921 grams per cubic centimeter at 25 degrees Celsius [2] . This density increase directly correlates with the molecular weight enhancement while maintaining essentially identical molecular volume [15] [11]. The refractive index properties of deuterated aromatic compounds typically exhibit minimal variation from their protiated analogues [13] [14].
For styrene, the refractive index is reported as 1.5469 at 20 degrees Celsius [11] [3]. The refractive index of 2,2-dideuterioethenylbenzene is expected to differ by less than 0.001 units from the parent compound, with an estimated value of 1.547 ± 0.001 [13] [14]. The minimal change in refractive index reflects the similar electronic properties and molecular polarizability between the deuterated and non-deuterated forms [14] [17].
Property | Styrene | 2,2-Dideuterioethenylbenzene (Estimated) |
---|---|---|
Density (g/cm³ at 25°C) | 0.9018 | 0.919-0.921 |
Refractive Index (20°C) | 1.5469 | 1.547 ± 0.001 |
Molecular Weight (g/mol) | 104.15 | 106.17 |
The solubility characteristics of 2,2-dideuterioethenylbenzene closely parallel those of styrene, with deuterium substitution exerting minimal influence on intermolecular interactions and solvation behavior [8] [3]. Styrene demonstrates limited solubility in water, with approximately 25 milligrams per 100 grams of water at 25 degrees Celsius [8] [11]. The hydrophobic nature of the aromatic and vinyl groups dominates the solubility profile, with deuterium substitution having negligible impact on aqueous solubility [11] [3].
2,2-Dideuterioethenylbenzene exhibits excellent solubility in organic solvents, including ethyl ether, benzene, methanol, toluene, ethanol, acetone, normal-heptane, carbon tetrachloride, and carbon disulfide [8] [11]. The solubility in organic media remains essentially unchanged from styrene due to the preservation of fundamental molecular interactions and polarity characteristics [11] [3]. The deuterium substitution does not significantly alter the dipole moment or hydrogen bonding capabilities of the molecule [17] [7].
The Nuclear Magnetic Resonance spectroscopic properties of 2,2-dideuterioethenylbenzene provide distinctive signatures that clearly differentiate it from the non-deuterated styrene analogue [5] [1]. Proton Nuclear Magnetic Resonance spectroscopy reveals the absence of signals corresponding to the terminal vinyl protons, which appear at approximately 5.2 and 5.7 parts per million in styrene [1] [18]. The deuterium substitution at the 2,2-position of the ethenyl group eliminates these characteristic resonances, providing unambiguous confirmation of deuterium incorporation [1] [7].
The remaining proton signals in 2,2-dideuterioethenylbenzene include the aromatic protons appearing in the region of 7.2 to 7.4 parts per million and the vinyl proton alpha to the benzene ring appearing at approximately 6.7 parts per million [1] [18]. Integration patterns clearly reflect the reduced proton count, with the aromatic region integrating for five protons and the vinyl region for one proton [1] [7]. Deuterium Nuclear Magnetic Resonance spectroscopy provides direct confirmation of deuterium incorporation, with characteristic signals appearing in the aliphatic deuterium region [5] [17].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals isotope shifts characteristic of carbon atoms directly bonded to deuterium [17] [7]. The terminal vinyl carbon exhibits an upfield shift of approximately 0.3 to 0.5 parts per million due to the deuterium isotope effect on carbon chemical shifts [17] [7]. The carbon signal appears as a quintet due to coupling with two equivalent deuterium atoms, with a coupling constant of approximately 24 Hertz [5] [17].
NMR Parameter | Styrene | 2,2-Dideuterioethenylbenzene |
---|---|---|
Terminal CH₂ signals (¹H) | 5.2, 5.7 ppm | Absent |
Vinyl CH signal (¹H) | 6.7 ppm | 6.7 ppm |
Aromatic signals (¹H) | 7.2-7.4 ppm | 7.2-7.4 ppm |
Terminal C signal (¹³C) | 113.8 ppm | 113.3-113.5 ppm (quintet) |
²H NMR signals | Not applicable | ~5.2, 5.7 ppm |
The infrared spectroscopic characteristics of 2,2-dideuterioethenylbenzene exhibit significant alterations in the carbon-hydrogen stretching region due to deuterium substitution [4] [1]. The carbon-deuterium stretching vibrations appear at substantially lower frequencies compared to carbon-hydrogen stretches, reflecting the increased mass of deuterium and resulting in reduced vibrational frequencies [4] [7]. Terminal vinyl carbon-deuterium stretches typically appear in the region of 2100 to 2300 wavenumbers, well separated from carbon-hydrogen stretching frequencies [1] [7].
The aromatic carbon-hydrogen stretching vibrations remain largely unchanged, appearing in the characteristic region of 3000 to 3100 wavenumbers [4] [11]. The vinyl carbon-hydrogen stretch alpha to the benzene ring maintains its position near 3080 wavenumbers [1] [11]. The absence of terminal vinyl carbon-hydrogen stretches, normally observed around 3000 and 3080 wavenumbers in styrene, provides clear spectroscopic evidence of deuterium incorporation [4] [1].
Carbon-carbon double bond stretching vibrations appear at approximately 1630 wavenumbers, similar to styrene, as deuterium substitution does not significantly affect the carbon-carbon bond characteristics [4] [1]. Aromatic carbon-carbon stretching modes remain essentially unchanged, appearing in the region of 1400 to 1600 wavenumbers [4] [11]. Out-of-plane bending vibrations for the vinyl group may exhibit slight frequency shifts due to the altered mass distribution resulting from deuterium substitution [1] [7].
The mass spectrometric fragmentation patterns of 2,2-dideuterioethenylbenzene provide diagnostic information for structural identification and deuterium content verification [19] [1]. The molecular ion peak appears at mass-to-charge ratio 106, reflecting the incorporation of two deuterium atoms and representing a 2-unit increase from the styrene molecular ion at mass-to-charge ratio 104 [19] [2]. The molecular ion stability is enhanced compared to styrene due to the stronger carbon-deuterium bonds, resulting in increased relative abundance of the molecular ion peak [6] [7].
Characteristic fragmentation patterns include the loss of the vinyl group, producing a benzyl cation fragment at mass-to-charge ratio 91 [19] [1]. This fragmentation pathway remains unchanged from styrene, as the carbon-carbon bond between the benzene ring and vinyl group is not directly affected by deuterium substitution [19] [3]. The loss of deuterium atoms from the molecular ion produces fragments at mass-to-charge ratios 105 and 104, corresponding to the loss of one and two deuterium atoms, respectively [19] [7].
Alpha cleavage adjacent to the benzene ring generates fragments characteristic of the tropylium ion at mass-to-charge ratio 91 [19] [1]. The vinyl fragment retaining deuterium atoms produces characteristic ions at mass-to-charge ratios corresponding to CD₂=CHD⁺ and related species [19] [7]. The fragmentation efficiency may be slightly reduced compared to styrene due to the enhanced bond strength of carbon-deuterium bonds, leading to altered relative intensities in the mass spectrum [6] [7].
Fragment Ion | m/z Ratio | Origin | Relative Intensity |
---|---|---|---|
M⁺- | 106 | Molecular ion | Enhanced vs styrene |
[M-D]⁺ | 105 | Loss of one deuterium | Moderate |
[M-2D]⁺ | 104 | Loss of two deuterium | Low |
C₇H₇⁺ | 91 | Tropylium ion | High |
C₆H₅⁺ | 77 | Phenyl cation | Moderate |
The development of synthetic routes to 2,2-dideuterioethenylbenzene has evolved significantly since the early pioneering work in deuterated aromatic compound synthesis. The initial approaches to preparing this isotopically labeled styrene derivative faced considerable challenges, primarily due to the reactive nature of the vinyl moiety and the tendency for polymerization under harsh reaction conditions.
Early attempts at direct deuteration of styrene under high temperature-dilute acid conditions demonstrated the feasibility of hydrogen-deuterium exchange at the vinyl position. Werstiuk and Timmins established that when styrene was subjected to deuteriation conditions at 165°C in the presence of 0.26 M deuterium chloride in deuterium oxide, complete equilibration of the terminal vinyl hydrogens with the deuterium pool could be achieved [1]. However, this direct approach proved impractical for preparative purposes due to extensive formation of dimeric and oligomeric products. Mass spectral analysis of the crude reaction mixture revealed that while styrene-2,2-d₂ could be detected with 1.94 excess deuterium atoms per molecule, the majority of the starting material was consumed in polymerization reactions [1].
The Willgerodt-Kindler reaction represented another historical approach, albeit indirect, for accessing phenylacetic acid derivatives that could serve as precursors to deuterated styrenes. This transformation, utilizing morpholine and sulfur, converted acetophenones and styrenes to phenylacetic acids through intermediate phenylacetothiomorpholides [2]. While this method demonstrated yields of up to 84% for phenylacetic acid formation from styrene, its application to deuterated substrates remained limited due to the harsh reaction conditions and potential for deuterium scrambling.
The most significant breakthrough in historical synthesis came with the development of the phenylacetic acid transformation pathway. This multi-step approach circumvented the problematic direct deuteration of styrene by employing phenylacetic acid as a stable precursor that could be selectively deuterated and subsequently converted to the target styrene derivative [1].
Modern synthetic approaches to 2,2-dideuterioethenylbenzene have benefited from advances in catalytic deuteration methodology and a deeper understanding of isotope effects in organic transformations. These contemporary methods offer improved selectivity, higher yields, and greater operational simplicity compared to historical approaches.
The phenylacetic acid route remains the most reliable and well-established method for preparing 2,2-dideuterioethenylbenzene. This approach leverages the stability of phenylacetic acid under deuteration conditions and the well-precedented conversion of phenylethanol derivatives to styrenes via dehydration [1].
The synthetic sequence begins with the preparation of phenylacetic acid-2,2-d₂ through controlled hydrogen-deuterium exchange. Phenylacetic acid is refluxed with 1.3 M deuterium chloride in deuterium oxide, typically requiring 72 hours for complete exchange at the α-methylene position [1]. This process yields phenylacetic acid-2,2-d₂ with 1.90 excess deuterium atoms per molecule, representing near-quantitative deuteration at the target site.
The subsequent reduction step employs lithium aluminum hydride in anhydrous diethyl ether to convert the deuterated carboxylic acid to the corresponding primary alcohol, 2-phenylethanol-2,2-d₂. This reduction proceeds smoothly under standard conditions, typically requiring 2-5 hours of reflux with careful workup to prevent deuterium loss through exchange with protic solvents [1].
The final dehydration step represents the most critical transformation in the sequence. Solid potassium hydroxide serves as the dehydrating agent, promoting elimination of water from the deuterated alcohol to form the target styrene. This transformation must be conducted under carefully controlled conditions to minimize deuterium scrambling and polymerization. The reaction is typically performed by heating the alcohol with potassium hydroxide pellets while rapidly distilling the product through a Vigreux column into a cooled receiver [1].
Optimization studies have revealed several critical parameters for maximizing yield and deuterium retention. The use of dry conditions is essential to prevent back-exchange of deuterium with atmospheric moisture. Rapid distillation helps minimize residence time in the hot reaction mixture, reducing opportunities for polymerization and deuterium scrambling. Temperature control is crucial, as excessive heating promotes side reactions while insufficient heating leads to incomplete conversion [1].
The overall transformation from phenylacetic acid to 2,2-dideuterioethenylbenzene proceeds with typical yields of 80-85% and deuterium incorporation levels exceeding 95%. Mass spectral analysis of products prepared by this route consistently shows the target compound with 1.99 excess deuterium atoms per molecule, corresponding to >99% deuteration at the terminal vinyl positions [1].
Contemporary base-promoted dehydration methods have emerged as powerful alternatives to traditional acid-catalyzed elimination reactions. These approaches offer several advantages, including milder reaction conditions, reduced substrate decomposition, and improved functional group tolerance [3] [4].
The mechanism of base-promoted dehydration differs fundamentally from acid-catalyzed processes. Rather than proceeding through carbocation intermediates, base-promoted eliminations typically follow E2 mechanisms involving concerted removal of a β-hydrogen and departure of the hydroxyl group [5]. This mechanistic difference often results in improved stereoselectivity and reduced rearrangement reactions.
Solid base systems have proven particularly effective for the dehydration of phenylethanol derivatives. Potassium hydroxide on solid supports provides a heterogeneous environment that facilitates product separation while maintaining high catalytic activity [1]. The use of solid bases also minimizes the need for aqueous workup procedures that could lead to deuterium loss through exchange reactions.
Alkoxide bases in aprotic solvents represent another important class of dehydrating agents. Potassium tert-butoxide in dimethyl sulfoxide has been employed for the α-selective deuteration of styrenes through a reversible addition mechanism [6] [7]. This process proceeds via base-catalyzed addition of methanol to styrenes, followed by deuteration of the resulting benzylic anion and subsequent elimination to regenerate the deuterated alkene.
The concentration of methanol in these systems is critical for achieving high yields and selectivities. Optimal conditions typically employ 1-3 equivalents of methanol with 10 mol% of potassium tert-butoxide catalyst [6]. Higher methanol concentrations favor the formation of ether byproducts, while lower concentrations result in incomplete conversion and competing side reactions.
Temperature optimization for base-promoted dehydrations typically ranges from 50-130°C, significantly lower than traditional acid-catalyzed processes. These milder conditions help preserve sensitive deuterium labels and minimize decomposition of reactive styrene products [6].
Metal-catalyzed deuteration has emerged as one of the most powerful and versatile approaches for introducing deuterium into organic molecules. These methods offer exceptional selectivity, mild reaction conditions, and broad substrate scope, making them particularly attractive for the synthesis of complex deuterated compounds [8] [9] [10].
Palladium-catalyzed systems represent the most extensively studied class of metal-catalyzed deuteration reactions. Palladium on carbon (Pd/C) in combination with deuterium gas or deuterium oxide has been successfully employed for the deuteration of various aromatic and aliphatic substrates [11] [12]. For styrene derivatives, palladium catalysis offers the advantage of selective deuteration at specific positions while preserving the aromatic ring and vinyl functionality.
The mechanism of palladium-catalyzed deuteration typically involves oxidative addition of the substrate to the metal center, followed by deuterium incorporation through reductive elimination or σ-bond metathesis pathways [13]. The choice of deuterium source significantly influences the reaction outcome, with deuterium gas providing the highest levels of incorporation but requiring specialized handling procedures.
Rhodium-based catalysts have shown exceptional performance in deuteration reactions, particularly for the selective labeling of benzylic positions [14]. A doubly cationic rhodium complex, [Cp^CF3^Rh^III^]^2+^, has been demonstrated to facilitate deprotonation of benzylic hydrogen atoms (pKa >40 in DMSO) without affecting other hydrogen atoms in the molecule [14]. This remarkable selectivity enables precise deuterium incorporation at specific sites within complex molecular frameworks.
Iron-based catalysts offer an economically attractive alternative to precious metal systems while maintaining high catalytic activity [15]. Iron complexes have been successfully employed for the dehydration of phenylethanol derivatives to styrenes under mild conditions, providing a potential route for deuterium-labeled substrate processing [15].
Electrochemical deuteration represents an emerging area within metal-catalyzed approaches. Organo-mediator enabled electrochemical deuteration using triphenylphosphine and deuterium oxide as the deuterium source has been reported for styrenes [16]. This method proceeds under mild conditions without transition metal catalysts, affording products with excellent deuterium incorporation (up to >99%) [16].
Optimization parameters for metal-catalyzed deuteration include catalyst loading (typically 0.1-10 mol%), temperature (25-180°C), pressure (1-10 bar for gas-phase reactions), and reaction time (1-24 hours). The choice of solvent system is particularly important, with polar aprotic solvents generally favoring higher deuterium incorporation rates [10] [17].
The purification and quality assessment of 2,2-dideuterioethenylbenzene requires specialized techniques capable of detecting and quantifying deuterium content while ensuring product purity. The unique analytical challenges posed by deuterated compounds necessitate the use of multiple complementary analytical methods to achieve comprehensive characterization [18] [19] [20].
Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary analytical tool for structural verification and deuterium content determination. ²H NMR spectroscopy provides direct observation of deuterium nuclei and enables precise determination of deuterium location within the molecule [21] [22]. For 2,2-dideuterioethenylbenzene, the characteristic ²H NMR signals appear at δ 5.1 and 5.6 ppm, corresponding to the terminal vinyl deuterons [1]. The integration of these signals relative to an internal standard allows quantitative determination of deuterium content with typical precision of ±2-5% [23].
¹H NMR analysis of deuterated compounds focuses on the detection of residual proton signals that indicate incomplete deuteration or deuterium loss during handling [24]. For high-quality 2,2-dideuterioethenylbenzene, residual vinyl proton signals should be minimal (<1% of theoretical intensity), with any significant peaks indicating the presence of non-deuterated impurities [1].
Mass spectrometry provides complementary information about molecular composition and isotopic purity. High-resolution mass spectrometry (HR-MS) enables precise determination of molecular formulas and isotopic distributions [20] [25]. The molecular ion region of 2,2-dideuterioethenylbenzene exhibits characteristic isotope patterns, with the M+2 peak corresponding to the fully deuterated species and lower mass peaks indicating partial deuteration or protio-impurities.
Electrospray ionization (ESI-MS) coupled with high-resolution detection has proven particularly effective for deuterium purity analysis [20]. This technique offers exceptional sensitivity (down to nanogram levels) and requires minimal sample consumption, making it ideal for analyzing precious deuterated materials [25]. The isotopic purity calculation involves extracting and integrating individual isotopologue peaks (D₀-Dₙ) and determining their relative abundances [26].
Gas Chromatography-Mass Spectrometry (GC-MS) provides valuable information about chemical purity and enables separation of constitutional isomers or regioisomers that might be present as impurities [27]. For 2,2-dideuterioethenylbenzene, GC-MS analysis can detect trace amounts of starting materials, side products, or decomposition products that might not be readily apparent by NMR analysis.
Purification protocols for 2,2-dideuterioethenylbenzene typically employ distillation techniques due to the compound's volatility and thermal stability under appropriate conditions [1]. Fractional distillation through efficient columns (such as Vigreux or packed columns) enables separation from higher-boiling impurities while minimizing thermal decomposition. The use of reduced pressure distillation helps lower the required temperature and reduces the risk of polymerization [1].
Preparative gas chromatography has been successfully employed for small-scale purifications where very high purity is required [1]. This technique offers excellent resolution and can separate closely related isomers or deuteration patterns that might be difficult to separate by conventional distillation.
Storage and handling considerations are critical for maintaining the quality of purified 2,2-dideuterioethenylbenzene. The compound should be stored under inert atmosphere (nitrogen or argon) to prevent polymerization and oxidation [28]. Low temperatures (-20°C or below) help minimize thermal decomposition and reduce the rate of any potential deuterium scrambling reactions [28].
Quality control standards for 2,2-dideuterioethenylbenzene typically specify minimum deuterium incorporation levels (>95%), maximum levels of protio-impurities (<5%), and limits on chemical impurities such as starting materials or polymerization products [28]. Regular analysis using multiple analytical techniques ensures that stored material maintains its quality over time and meets specifications for intended applications.
The integration of multiple analytical approaches provides comprehensive characterization of 2,2-dideuterioethenylbenzene quality and enables confident use of this valuable isotopically labeled compound in research applications. The continued development of more sensitive and selective analytical methods will further enhance the ability to prepare and characterize high-quality deuterated materials for advancing scientific research.
Flammable;Irritant